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Compound of Interest

Compound Name: 5-Iodo-3-methylisothiazole

Cat. No.: B1290139 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a

sulfur atom in a 1,2-arrangement. This unique structural motif imparts a range of

physicochemical properties that make it a privileged scaffold in medicinal chemistry. Isothiazole

derivatives have demonstrated a wide spectrum of biological activities, including anticancer,

anti-inflammatory, antimicrobial, and antipsychotic effects. Among the functionalized

isothiazoles, 5-iodo-3-methylisothiazole stands out as a particularly valuable building block.

The presence of a reactive iodine atom at the 5-position allows for a variety of carbon-carbon

and carbon-nitrogen bond-forming reactions, enabling the facile introduction of molecular

diversity and the construction of complex molecular architectures. This guide provides a

comprehensive overview of the synthesis, reactivity, and potential applications of 5-iodo-3-
methylisothiazole in drug discovery, complete with detailed experimental protocols and data

presentation.

Physicochemical Properties
A summary of the key physicochemical properties of 5-iodo-3-methylisothiazole is presented

in the table below.
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Property Value

CAS Number 20067-15-6

Molecular Formula C₄H₄INS

Molecular Weight 225.05 g/mol

Appearance Not specified (likely a solid or oil)

Purity Commercially available up to 95%

Synthesis of 5-Iodo-3-methylisothiazole
The synthesis of 5-iodo-3-methylisothiazole can be achieved through the iodination of 3-

methylisothiazole. A common and effective method involves a halogen-metal exchange

reaction followed by quenching with an iodine source. This approach offers high regioselectivity

for the 5-position.

Experimental Protocol: Synthesis via Lithiation and
Iodination
This protocol is based on general procedures for the lithiation and iodination of five-membered

heterocycles and may require optimization.

Materials:

3-methylisothiazole

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

Iodine (I₂)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate (EtOAc)

Hexanes

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a nitrogen inlet, add 3-methylisothiazole (1.0 eq) and anhydrous THF (10

mL per mmol of 3-methylisothiazole).

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature

below -70 °C.

Stir the resulting mixture at -78 °C for 1 hour.

In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF (5 mL per mmol of

iodine).

Slowly add the iodine solution to the lithiated isothiazole solution at -78 °C.

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution

until the orange color of the excess iodine disappears.

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with

ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate gradient) to afford 5-iodo-3-methylisothiazole.

1. n-BuLi, THF, -78 °C

2. I₂, THF, -78 °C to rt

Click to download full resolution via product page

Caption: Synthetic route to 5-iodo-3-methylisothiazole.

Reactivity and Key Transformations
The C-I bond in 5-iodo-3-methylisothiazole is susceptible to a variety of palladium-catalyzed

cross-coupling reactions, making it a versatile precursor for the synthesis of 3,5-disubstituted

isothiazoles. These reactions are fundamental in modern drug discovery for creating libraries of

compounds for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between

the isothiazole core and various aryl or heteroaryl boronic acids or esters.

This protocol is adapted from procedures for the Suzuki coupling of other iodo-heterocycles

and may require optimization.

Materials:

5-Iodo-3-methylisothiazole

Arylboronic acid (e.g., Phenylboronic acid)
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Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate (EtOAc)

Brine

Procedure:

To a microwave vial, add 5-iodo-3-methylisothiazole (1.0 eq), arylboronic acid (1.2 eq),

Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

Evacuate and backfill the vial with argon three times.

Add 1,4-dioxane and water (4:1 v/v, 0.2 M concentration with respect to the iodo-isothiazole).

Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

Cool the reaction mixture to room temperature and dilute with water.

Extract with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography (silica gel, hexanes/EtOAc gradient) to

yield the 3-methyl-5-arylisothiazole product.
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Pd(OAc)₂ / PPh₃ K₂CO₃

Dioxane / H₂O

Microwave, 120 °C

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-

position of the isothiazole and a terminal alkyne, providing access to alkynyl-substituted

isothiazoles which are valuable intermediates for further functionalization.

This protocol is based on general Sonogashira coupling procedures and may require

optimization.

Materials:

5-Iodo-3-methylisothiazole

Terminal alkyne (e.g., Phenylacetylene)

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)
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Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Procedure:

To a Schlenk flask, add 5-iodo-3-methylisothiazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and

CuI (0.06 eq).

Evacuate and backfill the flask with argon three times.

Add anhydrous THF and triethylamine (2.0 eq).

Add the terminal alkyne (1.2 eq) dropwise.

Stir the reaction mixture at room temperature for 12 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

Extract with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography to afford the 5-alkynyl-3-

methylisothiazole.
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PdCl₂(PPh₃)₂ / CuI Et₃N

THF

Room Temperature
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Caption: Sonogashira coupling reaction.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 5-amino-3-methylisothiazole

derivatives by coupling 5-iodo-3-methylisothiazole with a wide range of primary and

secondary amines. This reaction is of high importance in medicinal chemistry for the

introduction of nitrogen-containing functionalities.

This protocol is based on general procedures for the Buchwald-Hartwig amination of iodo-

heterocycles and may require optimization.

Materials:

5-Iodo-3-methylisothiazole

Amine (e.g., Morpholine)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Xantphos

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1290139?utm_src=pdf-body-img
https://www.benchchem.com/product/b1290139?utm_src=pdf-body
https://www.benchchem.com/product/b1290139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Ethyl acetate (EtOAc)

Brine

Procedure:

To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

Evacuate and backfill the tube with argon three times.

Add anhydrous toluene, followed by 5-iodo-3-methylisothiazole (1.0 eq), the amine (1.2

eq), and NaOtBu (1.4 eq).

Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl

acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography to yield the 5-amino-3-

methylisothiazole derivative.
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Pd₂(dba)₃ / Xantphos NaOtBu

Toluene

100 °C

Click to download full resolution via product page

Caption: Buchwald-Hartwig amination reaction.

Summary of Reaction Conditions and Expected
Yields
The following table summarizes typical reaction conditions and expected yields for the key

transformations of 5-iodo-3-methylisothiazole. These are representative examples and actual

results may vary depending on the specific substrates and optimization of conditions.

Reactio
n

Couplin
g
Partner

Catalyst
System

Base Solvent
Temp.
(°C)

Time (h)
Typical
Yield
(%)

Suzuki-

Miyaura

Phenylbo

ronic acid

Pd(OAc)₂

/ PPh₃
K₂CO₃

Dioxane/

H₂O

120

(MW)
0.5 70-90

Sonogas

hira

Phenylac

etylene

PdCl₂(PP

h₃)₂ / CuI
Et₃N THF rt 12 65-85

Buchwal

d-Hartwig

Morpholi

ne

Pd₂(dba)

₃ /

Xantphos

NaOtBu Toluene 100 16 60-80
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Applications in Drug Discovery
The 3,5-disubstituted isothiazole scaffold, readily accessible from 5-iodo-3-methylisothiazole,

is a common motif in a variety of biologically active molecules. The ability to introduce diverse

substituents at the 5-position through the cross-coupling reactions described above allows for

the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic

profiles.

While specific examples of marketed drugs derived directly from 5-iodo-3-methylisothiazole
are not readily available in the public domain, the isothiazole core is present in compounds

investigated for a range of therapeutic areas. For instance, derivatives of 3,5-disubstituted

isothiazoles have been explored as:

Kinase Inhibitors: For the treatment of cancer and inflammatory diseases.

GPCR Modulators: Targeting a wide range of physiological processes.

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.

The versatility of 5-iodo-3-methylisothiazole as a building block makes it an attractive starting

point for the synthesis of compound libraries for high-throughput screening and lead

optimization in drug discovery programs.

Conclusion
5-Iodo-3-methylisothiazole is a valuable and versatile heterocyclic building block for

medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of

organometallic reagents, is achievable through established methods. The reactivity of the C-I

bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura,

Sonogashira, and Buchwald-Hartwig reactions provides a powerful platform for the synthesis of

diverse libraries of 3,5-disubstituted isothiazoles. These compounds hold significant potential

for the development of novel therapeutics across a range of disease areas. The detailed

protocols and data presented in this guide are intended to facilitate the use of 5-iodo-3-
methylisothiazole in advancing drug discovery research.

To cite this document: BenchChem. [5-Iodo-3-methylisothiazole: A Versatile Heterocyclic
Building Block for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1290139#5-iodo-3-methylisothiazole-as-a-
heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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